Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)methanone is a complex organic compound that features a quinoline moiety fused with a spirocyclic structure containing oxygen, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common method involves the interaction between 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid, catalyzed by thioglycolic acid . This reaction yields a family of spiro-thiazolidinone derivatives in a one-step process with excellent yields (67–79%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the spirocyclic structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) and BRAF V600E, which are involved in cell proliferation and survival pathways . This dual inhibition leads to antiproliferative and apoptotic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: Shares the spirocyclic structure but lacks the quinoline moiety.
8-Oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spirocyclic structure but differs in the rest of the molecule.
Uniqueness
Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is unique due to its combination of a quinoline ring with a spirocyclic structure containing oxygen, sulfur, and nitrogen atoms. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(quinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-16(15-6-5-13-3-1-2-4-14(13)18-15)19-9-7-17(8-10-19)21-11-12-22-17/h1-6H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVNJINAQGQDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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